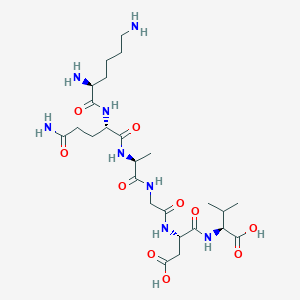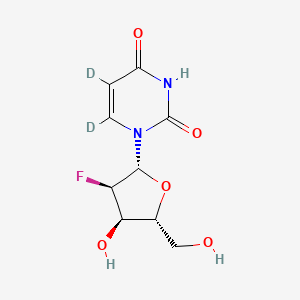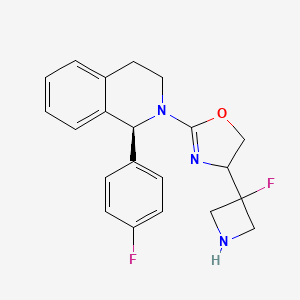
Progranulin modulator-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Progranulin modulator-1 is an orally active compound that promotes the secretion of progranulin, a multifunctional protein involved in various physiological processes such as inflammation, tumorigenesis, and neuroprotection . This compound enhances the ability of cells to elevate progranulin levels, exhibits low cytotoxicity, and possesses an inhibitory effect on the human ether-à-go-go-related gene (hERG) channel .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of progranulin modulator-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, cyclization, and purification processes .
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the compound’s purity and consistency. The production involves large-scale synthesis, purification, and quality control measures to meet regulatory standards. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Progranulin modulator-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often used in further research to explore their potential therapeutic applications .
Applications De Recherche Scientifique
Progranulin modulator-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the chemical properties and reactions of progranulin-related molecules.
Mécanisme D'action
Progranulin modulator-1 exerts its effects by promoting the secretion of progranulin from cells. Progranulin is a secreted glycoprotein that regulates various cellular processes, including inflammation, cell proliferation, and neuroprotection. The compound enhances progranulin levels by modulating its secretion pathways, which involve interactions with receptors such as sortilin and the cation-independent mannose 6-phosphate receptor . These interactions facilitate the transport and release of progranulin, leading to its increased availability and biological activity .
Comparaison Avec Des Composés Similaires
Progranulin Modulator-2: Another compound that promotes progranulin secretion but with different pharmacokinetic properties.
Progranulin Enhancer-1: A compound that enhances progranulin levels through a different mechanism of action.
Progranulin Agonist-1: A compound that directly activates progranulin receptors to exert its effects.
Uniqueness: Progranulin modulator-1 is unique in its ability to promote progranulin secretion with high specificity and low cytotoxicity. Its favorable pharmacokinetic profile, including high bioavailability and brain accumulation, makes it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C21H21F2N3O |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
4-(3-fluoroazetidin-3-yl)-2-[(1S)-1-(4-fluorophenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H21F2N3O/c22-16-7-5-15(6-8-16)19-17-4-2-1-3-14(17)9-10-26(19)20-25-18(11-27-20)21(23)12-24-13-21/h1-8,18-19,24H,9-13H2/t18?,19-/m0/s1 |
Clé InChI |
YFWHTUPMKHSVCF-GGYWPGCISA-N |
SMILES isomérique |
C1CN([C@H](C2=CC=CC=C21)C3=CC=C(C=C3)F)C4=NC(CO4)C5(CNC5)F |
SMILES canonique |
C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)F)C4=NC(CO4)C5(CNC5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


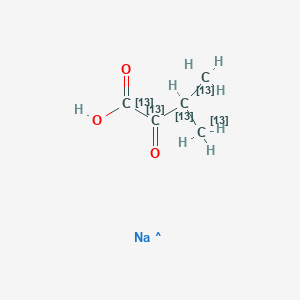
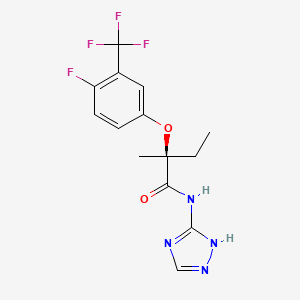
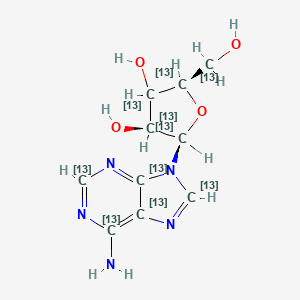
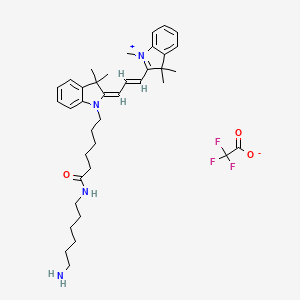
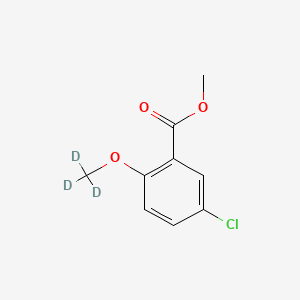
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
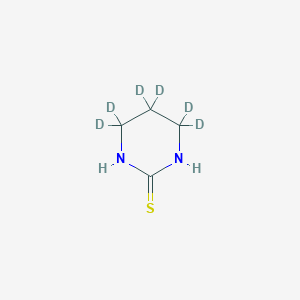
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
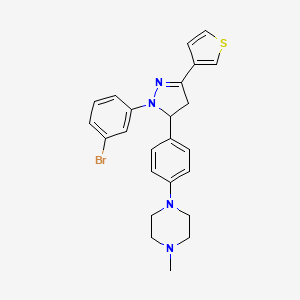
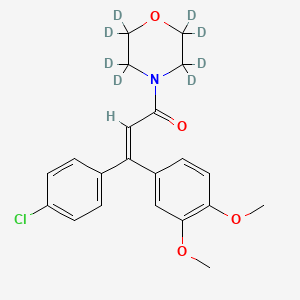
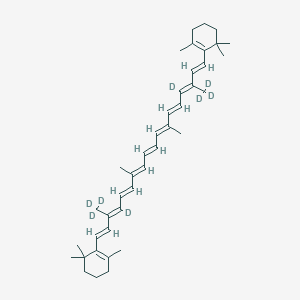
![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
